molecular formula C11H14N2O3 B1630246 ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate CAS No. 1020253-86-4

ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate

Cat. No. B1630246
M. Wt: 222.24 g/mol
InChI Key: MSMJOUSAHZUZJY-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate, also known as MRS1477, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyridopyrimidine derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate is not fully understood, but it is believed to act through the modulation of purinergic receptors. Specifically, ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has been shown to selectively activate the P2Y14 receptor, which is involved in immune and inflammatory responses. By activating this receptor, ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate can modulate the immune response and reduce inflammation.

Biochemical And Physiological Effects

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has been found to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. It has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate in lab experiments is that it has been extensively studied and optimized for synthesis. This means that high purity and yield can be achieved, making it a reliable compound for research. However, one limitation of using ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of fibrotic diseases such as liver and lung fibrosis. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate and its potential side effects.

Scientific Research Applications

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate has been found to inhibit the proliferation of cancer cells, reduce inflammation in animal models of arthritis, and prevent fibrosis in animal models of liver and lung diseases.

properties

IUPAC Name

ethyl 6-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-4-5-9(14)13-7-3-6-12-10(8)13/h4-5,12H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMJOUSAHZUZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648624
Record name Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate

CAS RN

1020253-86-4
Record name Ethyl 1,3,4,6-tetrahydro-6-oxo-2H-pyrido[1,2-a]pyrimidine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
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ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
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ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
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ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
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ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate
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ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate

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